
(E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one
Übersicht
Beschreibung
(E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one is an organic compound characterized by the presence of two 2,4-dichlorophenyl groups attached to a propenone backbone
Wirkmechanismus
Target of Action
The primary targets of (E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one are proteins involved in the life cycle of Trypanosoma cruzi, the causative agent of Chagas disease . These proteins include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 . The compound also targets the MepA efflux pump in Staphylococcus aureus .
Mode of Action
This compound interacts with its targets through hydrogen bonding and other interactions . Molecular docking and dynamics simulations suggest that the compound acts on the active site of the CYP51 receptor . It may also inhibit the efflux pump mechanism in S. aureus .
Biochemical Pathways
The compound affects the biochemical pathways associated with the life cycle of T. cruzi . It may also reverse the efflux pump resistance in S. aureus, thereby enhancing the efficacy of certain antibiotics .
Pharmacokinetics
The compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability . It can form reactive metabolites from N-conjugation and C=C epoxidation .
Result of Action
The compound has shown potential antitrypanosomal activity, inhibiting parasite proliferation in infected cell cultures . It was also able to synergistically modulate the antibiotics Ciprofloxacin and Ethidium Bromide against S. aureus K2068, and Norfloxacin against strain 1199B .
Biochemische Analyse
Biochemical Properties
(E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as Cruzain and Trypanothione reductase, which are crucial in the lifecycle of Trypanosoma cruzi, the causative agent of Chagas disease . Additionally, molecular docking studies suggest that this compound forms stable complexes with these enzymes through hydrogen bonding and hydrophobic interactions .
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in infected cell cultures, this compound inhibits the proliferation of Trypanosoma cruzi by disrupting mitochondrial membrane potential and inducing cell death . This compound also shows potential antiviral activity against COVID-19 by interacting with viral proteins and inhibiting their function .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of enzymes like Cruzain and Trypanothione reductase, inhibiting their activity and thereby disrupting the parasite’s lifecycle . Additionally, this compound has been shown to interact with viral proteins through hydrogen bonding and π-stacking interactions, which may contribute to its antiviral effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its degradation products can influence long-term cellular functions. Studies have shown that this compound maintains its inhibitory effects on Trypanosoma cruzi over extended periods, although its metabolic stability is relatively low .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits parasite proliferation without significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of reactive metabolites, which may contribute to its observed toxic effects at high doses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. For example, the compound’s affinity for mitochondrial membranes can affect its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the mitochondria, where it disrupts mitochondrial membrane potential and induces cell death in Trypanosoma cruzi . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one: Characterized by the presence of two 2,4-dichlorophenyl groups.
(E)-1,3-bis(2,4-difluorophenyl)prop-2-en-1-one: Similar structure but with fluorine atoms instead of chlorine.
(E)-1,3-bis(2,4-dibromophenyl)prop-2-en-1-one: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of chlorine atoms, which can influence its reactivity and biological activity. The compound’s distinct properties make it a valuable subject of study in various scientific fields.
Eigenschaften
IUPAC Name |
(E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl4O/c16-10-3-1-9(13(18)7-10)2-6-15(20)12-5-4-11(17)8-14(12)19/h1-8H/b6-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTVNVIHTHMZTN-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-4-(3,4-difluorophenyl)-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one](/img/structure/B3098357.png)
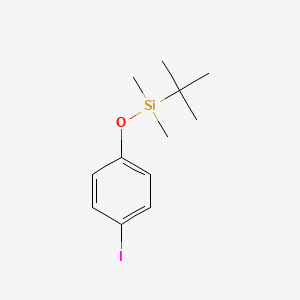

![5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3098374.png)
![5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B3098375.png)
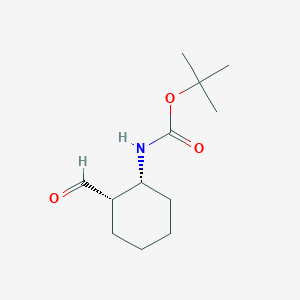

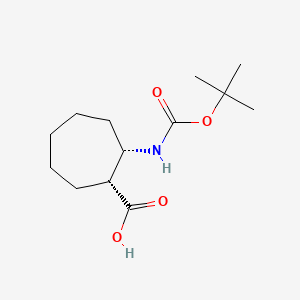
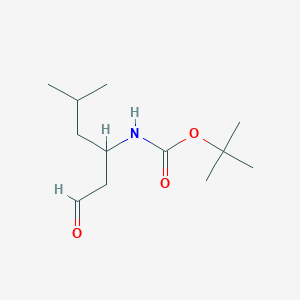
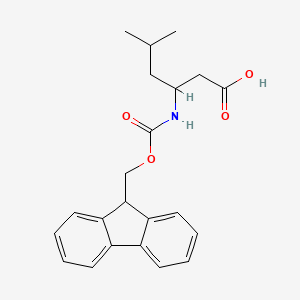



![2-[Methyl(naphthalene-2-carbonyl)amino]acetic acid](/img/structure/B3098452.png)
